5-Hydroxymethylthiazole
Overview
Description
5-Hydroxymethylthiazole: is an organic compound characterized by a thiazole ring and a hydroxymethyl group. Its chemical formula is C4H5NOS, and it has a molecular weight of 115.15 g/mol . This compound is known for its presence in various biological systems and is used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Hydroxymethylthiazole involves using 2-chloro-5-chloromethylthiazole as a starting material. The synthesis proceeds through hydrolysis and reduction reactions under the combined action of metal and acid in the same reactor . Another method involves reacting a compound of formula (A) with a carboxylic acid salt, followed by hydrolysis and dechlorination .
Industrial Production Methods: The one-pot method mentioned above is particularly suitable for industrial production due to its simplicity, convenience, safety, and low cost. This method can meet the requirements for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxymethylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding thiazole carboxylic acids.
Reduction: Reduction reactions can convert it into different thiazole derivatives.
Substitution: It can undergo substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Thiazole carboxylic acids.
Reduction: Various thiazole derivatives.
Substitution: Thiazole compounds with different functional groups.
Scientific Research Applications
Chemistry: 5-Hydroxymethylthiazole is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of thiazole-based drugs and agrochemicals .
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases .
Medicine: This compound is a key intermediate in the synthesis of HIV protease inhibitors, such as ritonavir, which are used in the treatment of AIDS .
Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 5-Hydroxymethylthiazole involves its interaction with specific molecular targets and pathways. For example, in the synthesis of HIV protease inhibitors, it acts as a building block that interacts with the active site of the protease enzyme, inhibiting its activity and preventing the replication of the virus . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 5-Hydroxymethyl-2-furancarbaldehyde
- 4-(5)-Hydroxymethylimidazole
- 2,5-Dibromo-4-(hydroxymethyl)thiazole
Comparison: 5-Hydroxymethylthiazole is unique due to its specific structure and reactivity. Compared to 5-Hydroxymethyl-2-furancarbaldehyde, it has a thiazole ring instead of a furan ring, which imparts different chemical properties and reactivity. Similarly, 4-(5)-Hydroxymethylimidazole has an imidazole ring, leading to different biological activities and applications.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBQQWDVVHGWDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376817 | |
Record name | 5-Hydroxymethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38585-74-9 | |
Record name | 5-Thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38585-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxymethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-thiazolylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Thiazolemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-THIAZOLYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J5JZ943W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Hydroxymethylthiazole in pharmaceutical chemistry?
A1: this compound is a crucial building block in the synthesis of pharmaceuticals, particularly notable for its role as a key intermediate in producing the second generation anti-AIDS drug Ritonavir. [, ]
Q2: Can you describe a common synthetic route for this compound production?
A2: Several synthetic pathways have been explored for this compound. One common approach starts with 2-chloro-5-chloromethylthiazole. This compound undergoes a series of reactions, including esterification with sodium acetate, reductive dechlorination using zinc and glacial acetic acid, and finally, hydrolysis with sodium hydroxide to yield this compound. []
Q3: Are there any alternative methods for synthesizing this compound?
A3: Yes, researchers have investigated alternative synthetic approaches. One method involves a 'one-pot' synthesis, simplifying the reaction procedure. [] Another approach utilizes 1,3-dichloropropenes as a starting material, reacting it with sodium thiocyanate and proceeding through a multi-step process to obtain this compound. []
Q4: How is the structure of this compound confirmed?
A4: The structure of synthesized this compound is confirmed through various analytical techniques. These include elemental analysis, infrared spectroscopy (IR), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance spectroscopy (both proton NMR - 1H-NMR - and carbon NMR - 13C-NMR). [, , ]
Q5: Has the use of this compound expanded beyond Ritonavir synthesis?
A5: Yes, researchers have explored the utility of this compound as a scaffold in developing other pharmaceuticals. For instance, it has been used to synthesize analogs of GW501516, a potent and selective agonist of PPARβ/δ, a nuclear receptor with roles in lipid and glucose metabolism. []
Q6: What is the reported yield of this compound using different synthetic methods?
A6: The yield of this compound varies depending on the specific synthetic route and optimization. Reported yields range from 68.20% for the 'one-pot' method [] to 68.3% using 2-chloro-5-chloromethylthiazole as a precursor [] and up to 88.9% with a two-step process from the same precursor. []
Q7: Are there any studies on improving the efficiency of this compound production?
A7: Researchers have focused on enhancing the synthesis of this compound. One study investigated using bis-methoxyethoxyaluminum hydride to reduce ethyl 5-thiazolecarboxylate, achieving a 72% yield of this compound. This approach offers an alternative to conventional methods and highlights the continuous efforts to improve production efficiency. []
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